molecular formula C18H30O3 B12553911 4-Methoxy-4-methyl-1-phenyldecane-3,5-diol CAS No. 185509-47-1

4-Methoxy-4-methyl-1-phenyldecane-3,5-diol

Cat. No.: B12553911
CAS No.: 185509-47-1
M. Wt: 294.4 g/mol
InChI Key: FWQINMJOPRFJKG-UHFFFAOYSA-N
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Description

4-Methoxy-4-methyl-1-phenyldecane-3,5-diol is an organic compound with the molecular formula C18H28O3 It is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to a decane backbone with two hydroxyl groups at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-methyl-1-phenyldecane-3,5-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Decane Backbone: The decane backbone can be synthesized through a series of alkylation reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation.

    Addition of Hydroxyl Groups: Hydroxyl groups are added through hydroxylation reactions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through methylation reactions using methyl iodide (CH3I) and methanol (CH3OH) under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-methyl-1-phenyldecane-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methoxy-4-methyl-1-phenyldecane-3,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-methyl-1-phenyldecane-3,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-4-methyl-1-phenylpentane-3,5-diol
  • 4-Methoxy-4-methyl-1-phenylhexane-3,5-diol
  • 4-Methoxy-4-methyl-1-phenylheptane-3,5-diol

Uniqueness

4-Methoxy-4-methyl-1-phenyldecane-3,5-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its longer decane backbone compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

185509-47-1

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

4-methoxy-4-methyl-1-phenyldecane-3,5-diol

InChI

InChI=1S/C18H30O3/c1-4-5-7-12-16(19)18(2,21-3)17(20)14-13-15-10-8-6-9-11-15/h6,8-11,16-17,19-20H,4-5,7,12-14H2,1-3H3

InChI Key

FWQINMJOPRFJKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(C)(C(CCC1=CC=CC=C1)O)OC)O

Origin of Product

United States

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